Home > Products > Screening Compounds P51714 > N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide -

N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

Catalog Number: EVT-6020609
CAS Number:
Molecular Formula: C11H8F3NO2S2
Molecular Weight: 307.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}-2-thiophenesulfonamide, also known as SR3335, is a synthetically derived molecule that functions as a retinoic acid receptor-related orphan receptor α (RORα) inverse agonist []. RORα is a transcription factor crucial for the development of group 2 innate lymphoid cells (ILC2s) []. SR3335 selectively inhibits the differentiation of ILC precursors (ILCPs) into ILC2s by antagonizing RORα activity [].

Mechanism of Action

SR3335 exerts its effects by binding to RORα, thereby preventing its binding to DNA and subsequent activation of gene transcription []. This inhibitory action on RORα ultimately leads to the suppression of ILC2 differentiation and the downstream effects of ILC2-mediated immune responses.

Applications
  • Improving Antibacterial Defense in Burned Mice: Research has shown that SR3335 significantly enhances the survival rate of burned mice infected with Enterococcus faecalis []. Burn injuries often lead to an increase in ILC2s at the site of bacterial translocation in the body []. These ILC2s, while typically associated with anti-parasitic immunity and tissue repair, appear to impair the antibacterial activity of macrophages against E. faecalis translocation []. Treatment with SR3335 effectively mitigated E. faecalis-induced sepsis in burned mice by inhibiting ILC2 differentiation and restoring macrophage-mediated antibacterial responses [].

3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide

    Compound Description: This compound acts as a prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide []. After oral administration in rats, it is metabolized to produce plasma concentrations of the active anti-inflammatory agent comparable to another established prodrug [].

    Relevance: This compound shares the N-[4-(trifluoromethyl)phenyl] amide moiety with N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide. The presence of this common substructure suggests potential similarities in their physicochemical properties and potential biological activities [].

2-Cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide

    Compound Description: This compound exhibits anti-inflammatory activity and is the active metabolite of 3-carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide and 5-methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide [].

    Relevance: This compound, like N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide, contains the N-[4-(trifluoromethyl)phenyl] amide moiety, indicating potential similarities in their binding interactions with biological targets, particularly those recognizing this specific structural feature [].

5-Methyl-N-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxamide

    Compound Description: This compound serves as a prodrug for 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide, the active anti-inflammatory agent [].

    Relevance: Similar to N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide, this compound possesses the N-[4-(trifluoromethyl)phenyl] amide moiety. This shared structural feature suggests potential for overlapping pharmacological profiles and metabolic pathways [].

N-[4-(trifluoromethyl)-phenyl]5-methylisoxazole-4-carboxamide (SU101)

    Compound Description: SU101 is a small organic molecule that acts as an inhibitor of platelet-derived growth factor (PDGF)-mediated signal transduction, demonstrating antitumor activity in various in vivo models []. It also inhibits pyrimidine biosynthesis by targeting dihydroorotate dehydrogenase [].

    Relevance: This compound exhibits structural similarity to N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide through the presence of the N-[4-(trifluoromethyl)phenyl] amide group. The shared substructure might contribute to similar binding modes and interactions with certain biological targets, despite their distinct mechanisms of action [].

S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea (TFMPITU)

    Compound Description: TFMPITU is a selective inhibitor of the neuronal nitric oxide synthase (nNOS) isoform []. It exhibits a time- and concentration-dependent suppression of nNOS activity in the presence of Ca2+ and calmodulin, attributed to slow dissociation from the enzyme following a conformational change [].

    Relevance: TFMPITU shares the [4-(trifluoromethyl)phenyl] group with N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide. The common structural element suggests that both compounds may interact with similar binding pockets in their respective targets, despite targeting different enzymes [].

    Compound Description: MRS4833 acts as a potent, competitive antagonist of the P2Y14 receptor (P2Y14R) []. This compound exhibits in vivo efficacy in reducing airway eosinophilia in an asthma model and reversing chronic neuropathic pain [].

    Relevance: MRS4833, similar to N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide, contains the 4-(trifluoromethyl)phenyl moiety. While the overall structures differ significantly, this shared feature may contribute to similar physicochemical properties and potential for interactions with specific binding sites [].

(±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide (MK-0767)

    Compound Description: MK-0767 is a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor α/γ agonist investigated for type 2 diabetes treatment [, ].

    Relevance: Both MK-0767 and N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide contain the (4-trifluoromethyl)phenyl group. Despite their distinct pharmacological targets and mechanisms of action, the shared structural feature might contribute to similar pharmacokinetic properties and potential for off-target interactions [, ].

1-(2,4-Dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185)

    Compound Description: ARUK3001185 is a potent inhibitor of Notum, an enzyme involved in Wnt signaling [].

    Relevance: Both ARUK3001185 and N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide belong to the class of trifluoromethyl-substituted aromatic compounds. This shared characteristic might confer similar physicochemical properties and contribute to their biological activities, albeit through different targets [].

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

    Compound Description: This newly synthesized compound belongs to the 5H-Chromeno[2,3-b]pyridines class, known for industrial, biological, and medicinal applications []. Its ADME properties have been assessed [].

    Relevance: This compound shares the trifluoromethyl group with N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide. The presence of this group can influence the molecule's lipophilicity, metabolic stability, and ability to penetrate biological membranes, potentially leading to similarities in their pharmacokinetic profiles [].

(R,E)-N-(2-Hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)acrylamide (AMG8562)

    Compound Description: AMG8562 is a potent and selective transient receptor potential vanilloid type 1 (TRPV1) modulator, exhibiting antihyperalgesic effects without inducing hyperthermia in rats []. It selectively blocks capsaicin activation of TRPV1, while potentiating its activation by low pH [].

    Relevance: AMG8562, like N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide, possesses the 4-(trifluoromethyl)phenyl moiety. This structural similarity might influence their physicochemical characteristics and interactions with biological targets, despite their different mechanisms of action and therapeutic applications [].

N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229)

    Compound Description: AZD3229 is a potent pan-inhibitor of KIT mutant kinases, developed for treating gastrointestinal stromal tumors (GISTs) []. It exhibits high selectivity for KIT over related kinases, potentially reducing side effects associated with multitargeted agents [].

    Relevance: Both AZD3229 and N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide are aromatic compounds containing fluorine substituents. Fluorine incorporation can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Despite their distinct structures and mechanisms of action, the shared presence of fluorine suggests potential similarities in their pharmacokinetic properties and optimization strategies for drug development [].

1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634)

    Compound Description: Sch-350634 is a potent, orally bioavailable CCR5 antagonist, inhibiting HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs) [].

    Relevance: Sch-350634 shares the 4-(trifluoromethyl)phenyl group with N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide. The presence of this lipophilic group suggests that both compounds might exhibit similar pharmacokinetic properties, such as enhanced membrane permeability and increased metabolic stability [].

Properties

Product Name

N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

IUPAC Name

N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide

Molecular Formula

C11H8F3NO2S2

Molecular Weight

307.3 g/mol

InChI

InChI=1S/C11H8F3NO2S2/c12-11(13,14)8-3-5-9(6-4-8)15-19(16,17)10-2-1-7-18-10/h1-7,15H

InChI Key

CLAKDQAHAINKMS-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F

Solubility

45.1 [ug/mL]

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.